![molecular formula C6H5ClN2O B12275008 2-Chloro-4-methylpyrimidine-5-carbaldehyde](/img/structure/B12275008.png)
2-Chloro-4-methylpyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-methylpyrimidine-5-carbaldehyde is an organic compound with the molecular formula C6H5ClN2O and a molecular weight of 156.57 g/mol . It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
2-Chloro-4-methylpyrimidine-5-carbaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 2,4-dichloropyrimidine with methylmagnesium chloride (MeMgCl) in the presence of iron(III) acetylacetonate (Fe(acac)3) as a catalyst. The reaction is carried out in tetrahydrofuran (THF) at 0°C, followed by purification using silica gel column chromatography . Another method involves the nucleophilic substitution of 2-chloro-4-methylpyrimidine with various nucleophiles .
Chemical Reactions Analysis
2-Chloro-4-methylpyrimidine-5-carbaldehyde undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines and thiols to form substituted pyrimidines.
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Common reagents used in these reactions include methylmagnesium chloride, iron(III) acetylacetonate, and various nucleophiles . Major products formed from these reactions include substituted pyrimidines and oxidized or reduced derivatives .
Scientific Research Applications
Synthesis and Derivatives
One of the primary applications of 2-Chloro-4-methylpyrimidine-5-carbaldehyde is as an intermediate in the synthesis of more complex organic compounds. For instance, it can be used to synthesize 4-Methyl-2-vinylpyrimidine, which serves as a precursor for pyrimidinyl trans-cyclopropane carboxylic acid .
Antimicrobial Activity
Research has indicated that compounds derived from chloro-pyrimidines exhibit antimicrobial properties. A study highlighted the synthesis of various pyrimidine derivatives that were tested for activity against Escherichia coli and Candida albicans, demonstrating significant antibacterial and antifungal effects . The presence of chlorine in these compounds often enhances their biological activity.
Inhibition Studies
In silico studies have assessed the potential of pyrimidine derivatives, including those related to this compound, as inhibitors of Plasmodium falciparum dihydrofolate reductase. Some derivatives showed promising inhibitory activity, suggesting potential applications in antimalarial drug development .
Agrochemical Applications
Chloro-substituted pyrimidines are also explored for their herbicidal properties. The synthesis of herbicides often involves chlorinated pyrimidines due to their effectiveness in targeting specific plant enzymes. The compound's ability to form various derivatives makes it a valuable building block in agrochemical formulations .
Research Case Studies
- Synthesis of Antimicrobial Compounds :
- Molecular Docking Studies :
- Development of Herbicides :
Mechanism of Action
The mechanism of action of 2-Chloro-4-methylpyrimidine-5-carbaldehyde involves its interaction with various molecular targets and pathways. As a pyrimidine derivative, it can inhibit enzymes involved in DNA synthesis and repair, leading to its use as an anticancer agent . It also exhibits antimicrobial and anti-inflammatory activities by inhibiting the expression and activity of inflammatory mediators .
Comparison with Similar Compounds
2-Chloro-4-methylpyrimidine-5-carbaldehyde can be compared with other similar compounds, such as:
2-Chloro-4-methylpyrimidine: This compound lacks the aldehyde group and is used as an intermediate in the synthesis of various pharmaceuticals.
2,4-Dichloro-5-methylpyrimidine: This compound has an additional chlorine atom and is used in the synthesis of complex heterocyclic compounds.
2-Amino-4-methylpyrimidine-5-carbaldehyde: This compound contains an amino group instead of a chlorine atom and is used in the synthesis of fused pyrimidines.
The uniqueness of this compound lies in its specific reactivity and applications in the synthesis of bioactive molecules and pharmaceuticals .
Biological Activity
2-Chloro-4-methylpyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a chloro group at the 2-position, a methyl group at the 4-position, and an aldehyde functional group at the 5-position of the pyrimidine ring. Its structure allows for various interactions with biological targets, making it a subject of numerous studies.
- Chemical Formula : C5H5ClN2
- Molecular Weight : 144.56 g/mol
- CAS Number : 11629607
Biological Activities
The biological activities of this compound have been explored through various studies, highlighting its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Antimicrobial Activity
Research indicates that compounds similar to 2-Chloro-4-methylpyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies on pyrimidine derivatives have shown promising results against various bacterial strains, suggesting that modifications at the pyrimidine ring can enhance activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Pyrimidine derivatives have also been evaluated for their anti-inflammatory properties. In vitro assays demonstrated that certain pyrimidines can inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory pathway. For example, related compounds showed IC50 values comparable to standard anti-inflammatory drugs like celecoxib . Although specific data for this compound is limited, its structural analogs suggest potential efficacy in reducing inflammation.
Anticancer Activity
The anticancer potential of pyrimidine derivatives has been extensively studied. For instance, certain derivatives have demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells. A notable study reported that pyrimidine compounds showed IC50 values in the low micromolar range against various cancer cell lines, indicating effective growth inhibition . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives. The presence of electron-withdrawing groups (like chlorine) and electron-donating groups (like methyl) significantly influences the compound's reactivity and interaction with biological targets. Modifications in these positions can lead to enhanced potency against specific enzymes or receptors .
Case Studies
- Inhibition of Dihydrofolate Reductase : A series of studies investigated pyrimidine derivatives as inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR). These studies revealed that modifications on the pyrimidine ring could yield potent inhibitors with low nanomolar Ki values .
- Anticancer Efficacy : A recent study evaluated a range of substituted pyrimidines for their anticancer activities against breast cancer cell lines (MDA-MB-231). Compounds exhibited IC50 values significantly lower than traditional chemotherapeutics, indicating a promising therapeutic window .
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. While specific data is sparse, related compounds have shown favorable profiles with moderate oral bioavailability and low toxicity in animal models . Toxicity assessments indicated no acute adverse effects at high doses, suggesting a good safety margin for further development.
Properties
Molecular Formula |
C6H5ClN2O |
---|---|
Molecular Weight |
156.57 g/mol |
IUPAC Name |
2-chloro-4-methylpyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C6H5ClN2O/c1-4-5(3-10)2-8-6(7)9-4/h2-3H,1H3 |
InChI Key |
WLLUOHGOGOFTHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.